GSK-2586881 is a recombinant human angiotensin-converting enzyme 2, developed primarily for the treatment of pulmonary arterial hypertension. This compound aims to address the impaired activity of angiotensin-converting enzyme type 2 in patients suffering from this condition. The clinical studies conducted thus far have focused on evaluating its safety, tolerability, and potential effects on cardiopulmonary hemodynamics in individuals with pulmonary arterial hypertension.
GSK-2586881 was developed by GlaxoSmithKline and classified as a therapeutic agent targeting the renin-angiotensin system. It is specifically designed to enhance the activity of angiotensin-converting enzyme 2, which plays a crucial role in regulating blood pressure and fluid balance. The compound has been evaluated in several clinical trials, including a Phase IIa study that assessed its pharmacokinetics and pharmacodynamics in patients with pulmonary arterial hypertension .
The synthesis of GSK-2586881 involves recombinant DNA technology to produce the angiotensin-converting enzyme 2 protein. This process typically includes:
The purification process must be meticulously controlled to maintain the functional integrity of the recombinant protein. Analytical methods such as mass spectrometry and high-performance liquid chromatography are often employed to confirm the identity and purity of GSK-2586881.
GSK-2586881 consists of a single polypeptide chain that mimics the natural angiotensin-converting enzyme 2 structure. Its molecular weight is approximately 100 kDa, which is typical for glycosylated proteins. The structure features:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its interaction with substrates like angiotensin II.
GSK-2586881 primarily functions by catalyzing the conversion of angiotensin II into angiotensin (1-7) and angiotensin (1-5), which are vasodilatory peptides. This reaction plays a significant role in modulating blood pressure and vascular tone.
The enzymatic activity can be quantified using substrate turnover assays, which measure the rate at which angiotensin II is converted to its metabolites in vitro. These assays help establish the efficacy of GSK-2586881 as a therapeutic agent.
The mechanism of action of GSK-2586881 involves:
Data from clinical trials indicate that while GSK-2586881 did not show consistent acute vasodilatory responses, it effectively reduced levels of angiotensin II in plasma .
GSK-2586881 is typically presented as a sterile solution for intravenous administration. Its physical properties include:
Chemical properties include:
Relevant analyses include stability studies under various conditions to ensure efficacy during storage and administration.
GSK-2586881 has potential applications in:
Ongoing studies aim to further elucidate its long-term benefits and potential applications beyond pulmonary arterial hypertension, including other cardiovascular conditions where angiotensin-converting enzyme 2 activity may be beneficial .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: